ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the quinoxaline core, followed by further functionalization to introduce the pyrrolo and carboxylate groups . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce nitro groups to amines or other functional groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of cancer cells . The compound may also inhibit key enzymes or signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure but similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Pyrroloquinoline: Shares the pyrrolo and quinoline moieties, known for its antimicrobial and anticancer activities.
Uniqueness
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
Biological Activity
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, a compound with the CAS number 306278-66-0, belongs to the quinoxaline family of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C19H17N5O2
- Molecular Weight : 347.37 g/mol
- CAS Number : 306278-66-0
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in various studies.
Case Studies and Research Findings
-
In Vitro Studies :
- In a study evaluating multiple quinoxaline derivatives against various cancer cell lines, this compound demonstrated significant growth inhibition. Specifically, it showed an IC50 value of approximately 0.126 µM against HeLa cells, indicating potent anticancer activity compared to doxorubicin (IC50 = 3.23 µg/mL) .
- Another study highlighted that compounds similar to ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline exhibited IC50 values in the low micromolar range against HCT116 and MCF-7 cell lines .
-
Mechanisms of Action :
- The anticancer effects are attributed to several mechanisms, including the induction of apoptosis and disruption of cell cycle progression. The presence of electron-donating groups in the structure enhances activity by stabilizing reactive intermediates that induce oxidative stress in cancer cells .
- The compound also acts as an inhibitor of thioredoxin reductase (TrxR), a key enzyme involved in maintaining cellular redox balance, further contributing to its anticancer properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its SAR:
Substituent | Effect on Activity | Notes |
---|---|---|
Electron-donating groups (e.g., -OCH3) | Increase activity | Stabilizes reactive intermediates |
Electron-withdrawing groups (e.g., -Cl) | Decrease activity | Reduces nucleophilicity |
Aromatic substitutions | Variable effects | Depends on position and type of substituent |
The presence of an amino group at the 2-position and a carboxylate at the 3-position is critical for enhancing the compound's interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-amino-1-(4-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,20-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUBVNMMBKQHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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